8-Bromo-7-(difluoromethoxy)quinoline
Description
Properties
Molecular Formula |
C10H6BrF2NO |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
8-bromo-7-(difluoromethoxy)quinoline |
InChI |
InChI=1S/C10H6BrF2NO/c11-8-7(15-10(12)13)4-3-6-2-1-5-14-9(6)8/h1-5,10H |
InChI Key |
SNHOGLORXIPUHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)OC(F)F)Br)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Bromo-6-nitrophenol as Starting Material
- Starting Material: 2-Bromophenol, an industrially available compound.
- Nitration: 2-Bromophenol is nitrated using nitric acid in acetic acid at low temperatures (~10–15°C) to afford 2-bromo-6-nitrophenol with high purity after purification by steam distillation or recrystallization.
- Notes: Positional isomers are formed but can be separated efficiently.
Difluoromethylation to Obtain 2-Difluoromethoxy-3-bromonitrobenzene
- Reagents: Chlorodifluoromethane as difluoromethylation agent, base (e.g., potassium carbonate).
- Solvents: Halogenated solvents (dichloromethane, dichloroethane), ethers (1,4-dioxane, tetrahydrofuran), or dimethyl sulfoxide.
- Catalysts: Phase transfer catalysts such as tetra-n-butylammonium bromide may be used to enhance reaction efficiency.
- Conditions: Reaction proceeds under mild conditions to attach the difluoromethoxy group onto the aromatic ring at the 2-position, yielding 2-difluoromethoxy-3-bromonitrobenzene.
Reduction to 2-Difluoromethoxy-3-bromoaniline
- Methods: Reduction of the nitro group to an amino group is achieved by:
- Metal reductions (iron powder preferred),
- Catalytic hydrogenation,
- Metal hydrides (e.g., lithium aluminum hydride),
- Sulfur compound-based reductions.
- Preferred Method: Iron powder reduction in acidic aqueous medium at elevated temperature (~80–100°C) with reflux for 2 hours.
- Outcome: High purity 2-difluoromethoxy-3-bromoaniline with yields around 72%.
Cyclopropylation of 2-Difluoromethoxy-3-bromoaniline
- Objective: Introduction of a cyclopropyl group on the aniline nitrogen.
- Reagents: 1-Bromo-1-ethoxycyclopropane or 1-alkoxy-1-trimethylsilyloxycyclopropane.
- Conditions: Reaction in the presence of organic or inorganic acids (formic acid, acetic acid, HCl, H2SO4) in alcohol solvents (C1-C6 alcohols).
- Reduction: Subsequent reduction with sodium borohydride and boron trifluoride etherate to stabilize the cyclopropylated product.
- References: J. Chem. Soc. Chem. Comm. 1987; JP-A-10-87584.
Formation of Quinoline Core via Ring-Closing Reaction
- Intermediate: Dialkyl N-cyclopropylanilinomethylenemalonate.
- Reagents: Dialkyl alkoxymethylenemalonates such as diethyl ethoxymethylenemalonate.
- Conditions: Ring closure induced by polyphosphoric acid or polyphosphoric acid esters.
- Temperature: Heating at 90–95°C for 2 hours.
- Outcome: Formation of ethyl 7-bromo-1-cyclopropyl-8-difluoromethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key quinoline intermediate with yields around 44%.
Palladium-Catalyzed Coupling to Introduce Difluoromethoxy Group at 8-Position
- Starting Material: 7-bromo-1-cyclopropyl-8-difluoromethoxy-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate.
- Catalysts: Palladium complexes such as 1,1'-bis(diphenylphosphino)ferrocene palladium dichloride, palladium chloride, or palladium on carbon.
- Bases: Sodium carbonate or potassium carbonate aqueous solutions.
- Solvents: Ethanol, dioxane, or dimethyl sulfoxide.
- Temperature: 70–95°C under nitrogen atmosphere.
- Reaction: Suzuki coupling with bis(pinacolato)diboron or triisopropyl borate to install the difluoromethoxy substituent.
- Yields: High yields reported with excellent stability of intermediates.
Hydrolysis and Reduction to Final Compound
- Hydrolysis: Compound 3 is hydrolyzed using lithium hydroxide or sodium hydroxide at room temperature.
- Reduction: The hydrolyzed product is reduced in tetrahydrofuran (oxolane) with sodium borohydride and boron trifluoride etherate at 10–65°C.
- Purification: Concentration, crystallization, and filtration yield 8-bromo-7-(difluoromethoxy)quinoline with HPLC purity >99%.
Summary Table of Key Reaction Steps and Conditions
| Step | Reaction Type | Starting Material / Intermediate | Reagents / Catalysts | Solvent(s) | Temp (°C) | Yield / Notes |
|---|---|---|---|---|---|---|
| 1 | Nitration | 2-Bromophenol | HNO3 / Acetic acid | Acetic acid | 10–15 | High purity 2-bromo-6-nitrophenol |
| 2 | Difluoromethylation | 2-Bromo-6-nitrophenol | Chlorodifluoromethane, base, PTC | DCM, dioxane, DMSO | RT | Efficient installation of difluoromethoxy |
| 3 | Reduction (Nitro to Amine) | 2-Difluoromethoxy-3-bromonitrobenzene | Fe powder, H2SO4, water | Water | 80–100 | ~72% yield of 2-difluoromethoxy-3-bromoaniline |
| 4 | Cyclopropylation | 2-Difluoromethoxy-3-bromoaniline | 1-Bromo-1-ethoxycyclopropane, acids | Alcohol solvents | RT to reflux | Stabilized by NaBH4 and BF3·OEt2 |
| 5 | Ring-closing (Quinoline formation) | Dialkyl N-cyclopropylanilinomethylenemalonate | Polyphosphoric acid | Toluene | 90–95 | ~44% yield of quinoline intermediate |
| 6 | Pd-catalyzed coupling (Suzuki) | 7-Bromo-1-cyclopropyl-8-difluoromethoxy quinoline ester | Pd catalysts, bis(pinacolato)diboron | Ethanol, dioxane, DMSO | 70–95 | High yield, stable intermediates |
| 7 | Hydrolysis and Reduction | Compound 3 | LiOH or NaOH; NaBH4, BF3·OEt2 | Water; Oxolane | RT to 65 | >99% purity this compound |
Research Findings and Industrial Implications
- The synthetic route avoids hazardous lithiation-bromination steps and minimizes reagent use, improving safety and scalability.
- Intermediates such as 2-difluoromethoxy-3-bromoaniline and dialkyl N-cyclopropylanilinomethylenemalonate are key for efficient quinoline construction.
- Palladium-catalyzed Suzuki couplings provide a versatile method for installing difluoromethoxy groups with high regioselectivity and yield.
- The overall process is amenable to industrial scale with good atom economy, manageable waste, and cost-effective raw materials.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-7-(difluoromethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce complex polycyclic structures .
Scientific Research Applications
8-Bromo-7-(difluoromethoxy)quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 8-Bromo-7-(difluoromethoxy)quinoline involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Substituent Effects on Reactivity and Bioactivity
8-Bromo-7-hydroxyquinoline (BHQ)
- Structure : Replaces the difluoromethoxy group with a hydroxyl (-OH) at the 7-position.
- Applications : BHQ is a photoremovable protecting group for biomolecules, effective under one-photon (365 nm) and two-photon (740 nm) excitation. It releases carboxylates, phosphates, and diols in physiological conditions .
- Comparison: The difluoromethoxy group in 8-Bromo-7-(difluoromethoxy)quinoline likely enhances lipophilicity and metabolic stability compared to BHQ’s hydroxyl group, which is prone to oxidation. However, BHQ’s photoreactivity is superior due to its electron-donating hydroxyl group, facilitating photoheterolysis .
8-Bromo-7-fluoro-2-methoxyquinoline
- Structure : Features a fluorine atom at the 7-position and methoxy (-OCH₃) at the 2-position.
- Properties : Molecular weight = 256.07 g/mol. The fluorine atom increases electronegativity, while methoxy provides steric bulk .
- Fluorine at the 7-position (in the comparator) may enhance metabolic resistance compared to -OCHF₂ .
7-Chloro-2,4-bis(difluoromethyl)quinoline-8-carboxylic Acid
- Structure : Contains chlorine at the 7-position, difluoromethyl groups at 2- and 4-positions, and a carboxylic acid at the 8-position.
- Applications : Explored in agrochemical research for its hydrogen-bonding interactions, confirmed via X-ray crystallography .
- Comparison : The carboxylic acid group in this derivative increases water solubility, unlike the bromine and difluoromethoxy groups in the target compound, which prioritize lipophilicity. The chlorine atom may confer distinct reactivity in substitution reactions .
Physicochemical and Pharmacological Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
